

Application Notes and Protocols for Quantitative PCR Analysis of ENO4 Gene Expression

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolase 4 (ENO4) is a glycolytic enzyme that plays a crucial role in cellular metabolism. Predicted to have phosphopyruvate hydratase activity, it is involved in the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, a key step in glycolysis.[1][2] Notably, ENO4 is highly expressed in the testis and is essential for sperm motility and male fertility.[2][3] Variants in the ENO4 gene have been associated with male infertility characterized by asthenozoospermia (reduced sperm motility) and abnormal sperm morphology.[3] This document provides a detailed protocol for the quantitative analysis of ENO4 gene expression using real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for quantifying gene expression levels.

Data Presentation

The following table summarizes hypothetical quantitative data for ENO4 gene expression in testicular tissue from fertile and infertile individuals. The data is presented as relative quantification normalized to the reference gene GAPDH, using the delta-delta Ct ($\Delta\Delta$ Ct) method.



Sample Group	Biologic al Replicat e	ENO4 Ct	GAPDH Ct	ΔCt (ENO4 - GAPDH)	Average ΔCt	ΔΔCt (Avg ΔCt Sample - Avg ΔCt Calibrat or)	Fold Change (2^- ΔΔCt)
Fertile (Calibrat or)	1	22.5	18.2	4.3	4.35	0	1.00
2	22.8	18.4	4.4				
3	22.6	18.3	4.3	_			
Infertile	1	25.1	18.3	6.8	6.85	2.5	0.18
2	25.3	18.4	6.9				
3	25.2	18.5	6.7	_			

Table 1: Quantitative Analysis of ENO4 Gene Expression. This table shows a representative dataset comparing ENO4 mRNA levels in testicular biopsies from fertile and infertile individuals. The results indicate a significant downregulation of ENO4 expression in the infertile group compared to the fertile control group.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of ENO4 gene expression.

RNA Extraction

Total RNA should be isolated from testicular tissue or relevant cell lines using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions. It is crucial to minimize RNA degradation by using RNase-free reagents and equipment.



RNA Quality and Quantity Assessment

The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity should be assessed by gel electrophoresis to visualize intact ribosomal RNA bands.

cDNA Synthesis

First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

Protocol:

- In an RNase-free tube, combine the following:
 - Total RNA: 1 μg
 - Oligo(dT) primer (10 μM) or Random Hexamers (50 ng/μl): 1 μl
 - dNTP mix (10 mM): 1 μl
 - Nuclease-free water: to a final volume of 13 μl
- Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
- Add the following components:
 - 5X Reaction Buffer: 4 μl
 - Reverse Transcriptase (200 U/μl): 1 μl
 - RNase Inhibitor (40 U/μl): 1 μl
- Incubate at 42°C for 60 minutes.
- Inactivate the enzyme by heating at 70°C for 15 minutes.
- The resulting cDNA can be stored at -20°C.



qPCR Primer Design

Primers for ENO4 and selected housekeeping genes (e.g., GAPDH, ACTB, PPIA) should be designed to span exon-exon junctions to avoid amplification of genomic DNA.

Designed Primers:

Gene	Forward Primer (5'-3')	Reverse Primer (5'-3')	Amplicon Size (bp)
ENO4	TGGAGCTGAAGGA GAACATCG	CAGGTCATCAGCAG GAAGGTG	150
GAPDH	AATCCCATCACCATC TTCCA	TGGACTCCACGACG TACTCA	121
ACTB	CACCATTGGCAATG AGCGGTTC	AGGTCTTTGCGGAT GTCCACGT	174
PPIA	CATCCTAAAGCATAC GGGTCCTG	AGTCTTGGCAGTGC AGATGGAG	131

Quantitative PCR (qPCR)

The qPCR reaction is performed using a SYBR Green-based master mix.

Protocol:

• Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice:

2X SYBR Green Master Mix: 10 μl

Forward Primer (10 μM): 0.5 μl

Reverse Primer (10 μM): 0.5 μl

o cDNA template (diluted 1:10): 2 μl

Nuclease-free water: 7 μl



- Total Volume: 20 μl
- Aliquot the reaction mix into a 96-well qPCR plate.
- Seal the plate and centrifuge briefly.
- Perform the qPCR using the following cycling conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
 - Melt Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.

Data Analysis

Relative quantification of ENO4 gene expression is calculated using the delta-delta Ct ($\Delta\Delta$ Ct) method.

- Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene (ENO4).
 - ΔCt = Ct(ENO4) Ct(Housekeeping Gene)
- Calibration: Select one experimental group (e.g., fertile control) as the calibrator. Calculate the average Δ Ct for the calibrator group.
- Calculate ΔΔCt: For each sample, subtract the average ΔCt of the calibrator group from its ΔCt value.
 - $\Delta\Delta$ Ct = Δ Ct(Sample) Avg Δ Ct(Calibrator)
- Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.



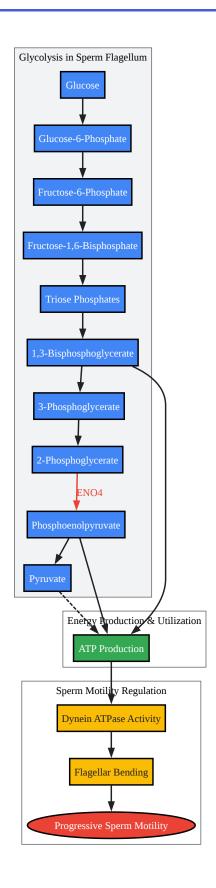
Mandatory Visualizations



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Caption: Experimental workflow for qPCR analysis of ENO4.





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Caption: Role of ENO4 in the glycolytic pathway for sperm motility.



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